molecular formula C7H5BrFNO2 B581590 3-Amino-5-bromo-4-fluorobenzoic acid CAS No. 1290117-11-1

3-Amino-5-bromo-4-fluorobenzoic acid

Cat. No.: B581590
CAS No.: 1290117-11-1
M. Wt: 234.024
InChI Key: GLQFRAJMWXKZMH-UHFFFAOYSA-N
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Description

3-Amino-5-bromo-4-fluorobenzoic acid: is an organic compound with the molecular formula C7H5BrFNO2. It is a derivative of benzoic acid, where the benzene ring is substituted with amino, bromo, and fluoro groups.

Safety and Hazards

“3-Amino-5-bromo-4-fluorobenzoic acid” may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use personal protective equipment .

Future Directions

“3-Amino-5-bromo-4-fluorobenzoic acid” could potentially be used in the synthesis of more complex molecules. For instance, an improved process for the preparation of Enzalutamide, a medication used in the treatment of prostate cancer, has been proposed that involves the use of 4-bromo-2-fluorobenzoic acid .

Mechanism of Action

Mode of Action

It’s known that benzylic compounds can undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the molecular structure of the compound, potentially altering its interaction with its targets.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-Amino-5-bromo-4-fluorobenzoic acid . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s reactivity and interactions with its targets.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-bromo-4-fluorobenzoic acid typically involves multi-step reactions. One common method includes:

Industrial Production Methods: Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 3-Amino-5-bromo-4-fluorobenzoic acid is unique due to the combination of amino, bromo, and fluoro groups on the benzene ring, providing a balance of electron-donating and electron-withdrawing effects. This makes it a versatile intermediate in organic synthesis and a valuable compound in pharmaceutical research .

Properties

IUPAC Name

3-amino-5-bromo-4-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFNO2/c8-4-1-3(7(11)12)2-5(10)6(4)9/h1-2H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLQFRAJMWXKZMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1N)F)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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